

Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9)

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Compound of Interest

Compound Name: *1,1-Bis(2-bromophenyl)urea*

Cat. No.: *B15505995*

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1,3-Bis(2-bromophenyl)urea, a symmetrically substituted diaryl urea. It is important to note that while the user query specified "1,1-Bis(2-bromophenyl)urea," the scientifically recognized and commercially available compound is the 1,3-isomer. This document will, therefore, focus on the properties, synthesis, and potential applications of 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9).

Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, enabling interactions with various biological targets.[1] This has led to the development of numerous diaryl urea derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide will delve into the known characteristics of 1,3-Bis(2-bromophenyl)urea and the broader context of diaryl ureas in drug discovery.

Physicochemical Properties

The physicochemical properties of 1,3-Bis(2-bromophenyl)urea are summarized in the table below. For comparative purposes, data for the isomeric 1,3-bis(4-bromophenyl)urea is also included where available.

Property	1,3-Bis(2-bromophenyl)urea	1,3-bis(4-bromophenyl)urea
CAS Number	175278-34-9	6341-55-5[4]
IUPAC Name	N,N'-bis(2-bromophenyl)urea	1,3-bis(4-bromophenyl)urea[5]
Molecular Formula	C ₁₃ H ₁₀ Br ₂ N ₂ O	C ₁₃ H ₁₀ Br ₂ N ₂ O[4]
Molecular Weight	370.04 g/mol	370.04 g/mol [5]
Physical Form	White to Yellow Solid	Not specified
Melting Point	Not specified	Not available[4]
Boiling Point	Not specified	348.3°C at 760 mmHg[4]
Density	Not specified	1.829 g/cm ³ [4]
Storage Temperature	Room temperature	Not specified
Purity (typical)	95%	95%[5]

Synthesis of 1,3-Bis(2-bromophenyl)urea

The synthesis of symmetrical diaryl ureas like 1,3-Bis(2-bromophenyl)urea can be achieved through several established methods. A common and effective approach involves the reaction of the corresponding aniline with a phosgene equivalent, such as triphosgene.[6]

Experimental Protocol: General Synthesis of Symmetrical Diaryl Ureas

This protocol is a generalized procedure that can be adapted for the synthesis of 1,3-Bis(2-bromophenyl)urea using 2-bromoaniline as the starting material.

Materials:

- 2-bromoaniline
- Triphosgene (bis(trichloromethyl) carbonate)

- Triethylamine (TEA) or another suitable base
- Anhydrous dichloromethane (DCM) or another inert solvent
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Equipment for purification (e.g., filtration apparatus, rotary evaporator, column chromatography setup)

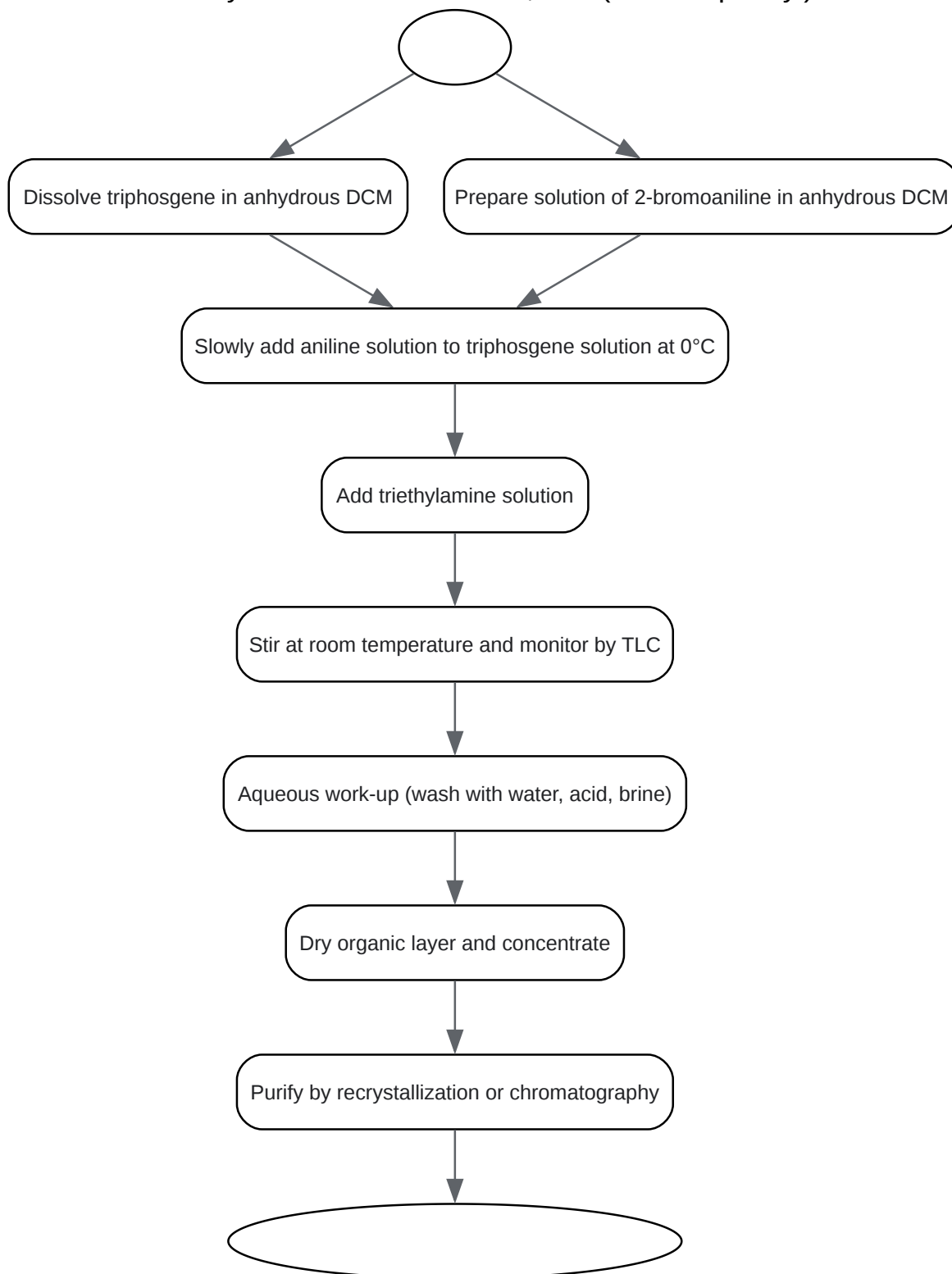
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.33 equivalents) in anhydrous DCM.
- **Addition of Aniline:** Slowly add a solution of 2-bromoaniline (2 equivalents) in anhydrous DCM to the triphosgene solution at 0 °C (ice bath).
- **Addition of Base:** To the reaction mixture, slowly add a solution of triethylamine (2 equivalents) in anhydrous DCM. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), deionized water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-Bis(2-bromophenyl)urea.

Synthesis Workflow

General Synthesis Workflow for 1,3-Bis(2-bromophenyl)urea



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Caption: General workflow for the synthesis of 1,3-Bis(2-bromophenyl)urea.

Potential Biological Activity and Signaling Pathways

While specific biological activity for 1,3-Bis(2-bromophenyl)urea is not extensively documented in publicly available literature, the diaryl urea scaffold is a well-established pharmacophore in drug discovery.

Anticancer Activity

Many diaryl urea derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A prominent example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma. Sorafenib and similar compounds are known to inhibit the RAS/RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.[7] The inhibition of this pathway can lead to a reduction in tumor growth and angiogenesis.[8]

Antimicrobial Activity

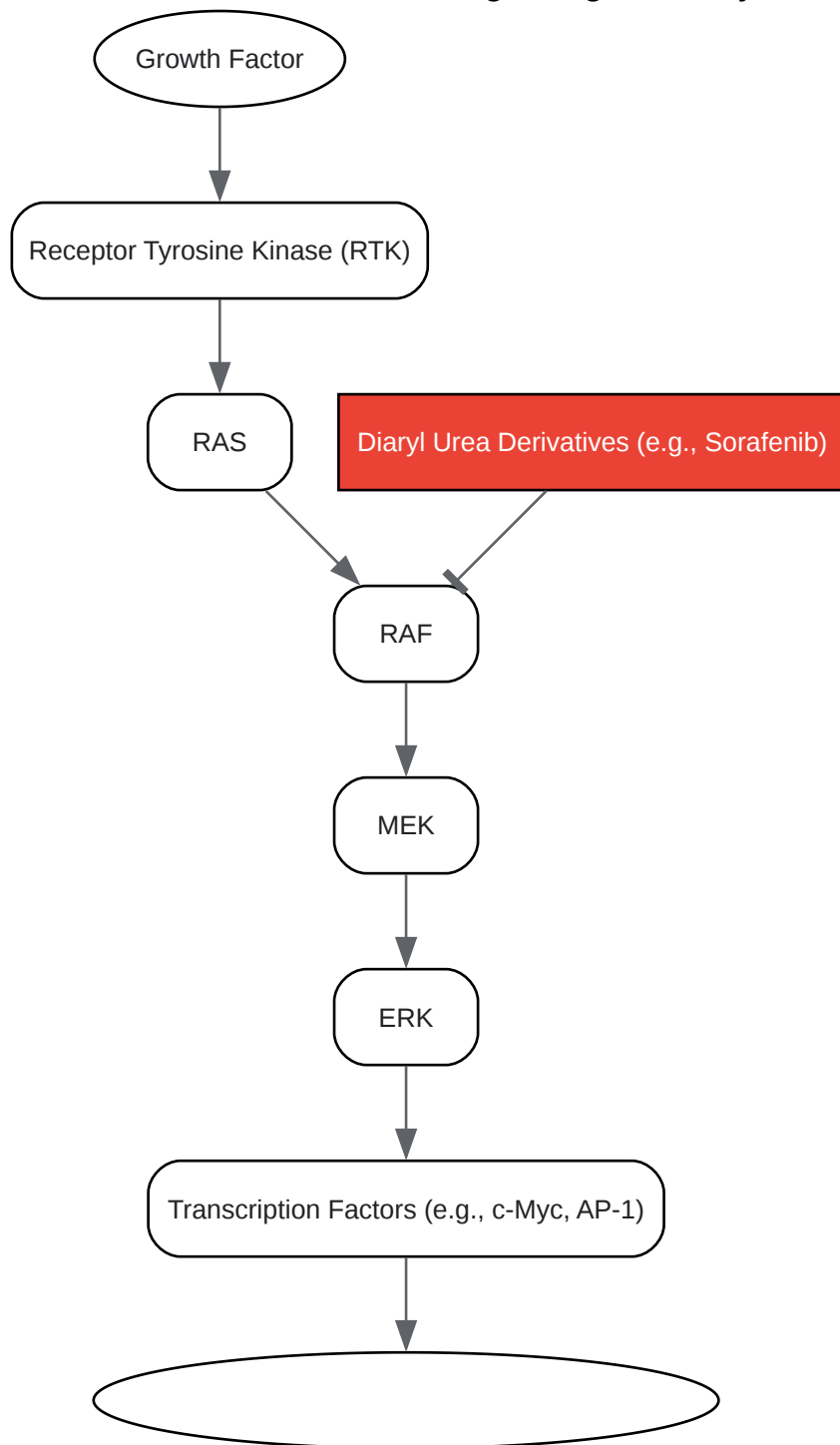
Several studies have reported the synthesis of novel diaryl urea derivatives with significant antimicrobial activity against various bacterial and fungal strains.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of diaryl urea compounds has also been investigated. For instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and tumor necrosis factor (TNF).

RAS/RAF/MEK/ERK Signaling Pathway

RAS/RAF/MEK/ERK Signaling Pathway



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Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea derivatives.

Spectroscopic Characterization

The structural elucidation of 1,3-Bis(2-bromophenyl)urea would rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.

Technique	Expected Characteristics
^1H NMR	<p>- Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two bromophenyl rings. - N-H Protons: A broad singlet in the downfield region (typically δ 8.5-9.5 ppm) corresponding to the two urea protons. The chemical shift can be concentration-dependent and the peak may disappear upon D_2O exchange.</p>
^{13}C NMR	<p>- Carbonyl Carbon: A characteristic signal for the urea carbonyl carbon in the range of δ 150-160 ppm. - Aromatic Carbons: Several signals in the aromatic region (δ 110-140 ppm), including a signal for the carbon atom attached to the bromine (C-Br).</p>
FT-IR	<p>- N-H Stretching: A sharp to broad band in the region of $3300\text{-}3400\text{ cm}^{-1}$. - C=O Stretching: A strong absorption band around $1630\text{-}1680\text{ cm}^{-1}$ characteristic of the urea carbonyl group. - C-N Stretching: Bands in the region of $1200\text{-}1400\text{ cm}^{-1}$. - Aromatic C-H and C=C Stretching: Bands in the regions of $3000\text{-}3100\text{ cm}^{-1}$ and $1400\text{-}1600\text{ cm}^{-1}$, respectively. - C-Br Stretching: A band in the fingerprint region, typically below 800 cm^{-1}.</p>
Mass Spectrometry	<p>The mass spectrum would show the molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br). Fragmentation patterns would likely involve cleavage of the urea linkage and loss of bromine.</p>

Conclusion

1,3-Bis(2-bromophenyl)urea is a representative member of the diaryl urea class of compounds. While specific data on its biological activity is limited, its structural similarity to well-known bioactive molecules suggests potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy, as well as antimicrobial and anti-inflammatory agents. The synthetic routes to this compound are well-established, and its characterization can be readily achieved using standard spectroscopic methods. This technical guide provides a foundational understanding of 1,3-Bis(2-bromophenyl)urea for researchers and professionals in the field of drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

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